1-Phenyl-cyclopropylamine
Overview
Description
1-Phenyl-cyclopropylamine is an organic compound with the molecular formula C₉H₁₁N. It is a cyclic amine that features a cyclopropyl ring attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-cyclopropylamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride. Another method includes the cyclopropanation of styrene using diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phenylcyclopropanone oxime. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding cyclopropyl ketone.
Reduction: The compound can be reduced to form cyclopropylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Cyclopropyl ketone.
Reduction: Cyclopropylmethanamine.
Substitution: Various substituted cyclopropylamines.
Scientific Research Applications
1-Phenyl-cyclopropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It has potential therapeutic applications, including as an antidepressant and anticancer agent.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
1-Phenyl-cyclopropylamine exerts its effects primarily through the inhibition of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). It forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition results in increased levels of monoamines, which can have antidepressant effects .
Comparison with Similar Compounds
2-Phenylcyclopropanamine: Similar in structure but differs in the position of the phenyl group on the cyclopropyl ring.
Cyclopropanamine, 2-phenyl-, trans-(+)-: Another structural isomer with different stereochemistry.
Uniqueness: 1-Phenyl-cyclopropylamine is unique due to its specific inhibition of MAO and LSD1, making it a valuable compound for therapeutic applications. Its structural features also allow for the development of various derivatives with potential biological activities .
Properties
IUPAC Name |
1-phenylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBDGKUVUVWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276733 | |
Record name | 1-Phenyl-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41049-53-0 | |
Record name | 1-Phenyl-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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